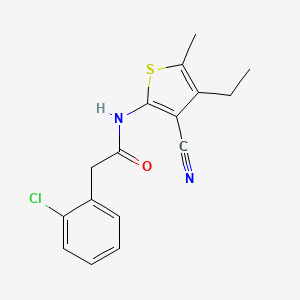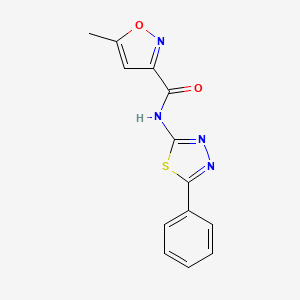![molecular formula C17H19NO2S B4264590 4-(CYCLOPENTYLOXY)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE](/img/structure/B4264590.png)
4-(CYCLOPENTYLOXY)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE
Overview
Description
4-(CYCLOPENTYLOXY)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is an organic compound that features a benzamide core substituted with a cyclopentyloxy group and a thienylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(CYCLOPENTYLOXY)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves the following steps:
Formation of the cyclopentyloxy group: This can be achieved by reacting cyclopentanol with an appropriate halogenating agent to form cyclopentyl halide.
Attachment of the cyclopentyloxy group to the benzamide core: The cyclopentyl halide is then reacted with 4-hydroxybenzamide under basic conditions to form 4-(cyclopentyloxy)benzamide.
Introduction of the thienylmethyl group: The final step involves the reaction of 4-(cyclopentyloxy)benzamide with 2-thienylmethylamine under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(CYCLOPENTYLOXY)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The cyclopentyloxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions can be carried out using alkyl halides in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various alkoxy-substituted benzamides.
Scientific Research Applications
4-(CYCLOPENTYLOXY)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(CYCLOPENTYLOXY)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(cyclopentyloxy)-N-(2-thienylmethyl)benzoic acid
- 4-(cyclopentyloxy)-N-(2-thienylmethyl)aniline
- 4-(cyclopentyloxy)-N-(2-thienylmethyl)phenol
Uniqueness
4-(CYCLOPENTYLOXY)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-cyclopentyloxy-N-(thiophen-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c19-17(18-12-16-6-3-11-21-16)13-7-9-15(10-8-13)20-14-4-1-2-5-14/h3,6-11,14H,1-2,4-5,12H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBSLILRBZWYKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=C(C=C2)C(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}-2-(3,4-DIMETHYLPHENOXY)-1-ETHANONE](/img/structure/B4264511.png)
![N,N'-1,5-naphthalenediylbis[2-(3,4-dimethylphenoxy)acetamide]](/img/structure/B4264513.png)

![6-chloro-N-[1-(3,4-dimethylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4264520.png)
![5-{[3-cyano-4-(4-isopropylphenyl)-5-methyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B4264528.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-4-(cyclopentyloxy)benzamide](/img/structure/B4264531.png)
![ISOPROPYL 2-[4-(CYCLOPENTYLOXY)BENZAMIDO]-5-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B4264550.png)
![methyl 2-{[(2-chlorophenyl)acetyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4264555.png)

![3-({2-[(4-Chloro-3-methylphenoxy)acetyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4264572.png)



![(2,6-Dimethylmorpholin-4-yl){2-[3-(2-methylpropoxy)phenyl]quinolin-4-yl}methanone](/img/structure/B4264608.png)
